Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminomethyl and fluorine substituents. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, and the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclobutane ring formation, controlled addition of reagents for substitution reactions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride can be compared with other similar compounds such as:
- Ethyl 3-(aminomethyl)-3-chlorocyclobutane-1-carboxylate
- Ethyl 3-(aminomethyl)-3-bromocyclobutane-1-carboxylate
- Ethyl 3-(aminomethyl)-3-iodocyclobutane-1-carboxylate
These compounds share a similar cyclobutane core but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity. This compound is unique due to the presence of the fluorine atom, which often enhances metabolic stability and bioavailability compared to other halogens.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCRBLIYNHEKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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